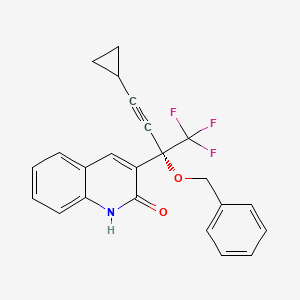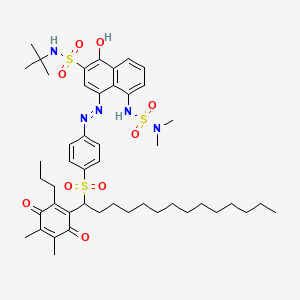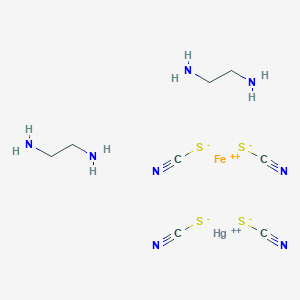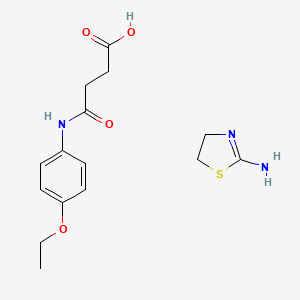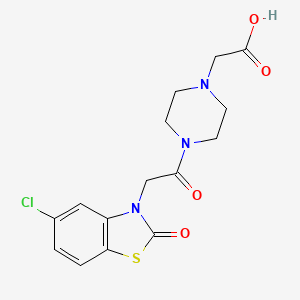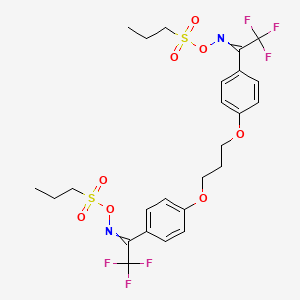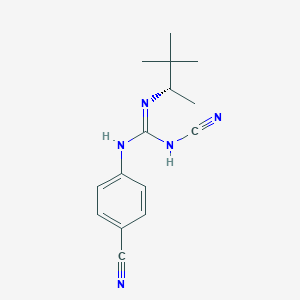
Naminidil, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naminidil, (S)-, also known as BMS 234303-01, is a potassium channel opener with the molecular formula C15H19N5 and a molecular weight of 269.3449 g/mol . It has been studied for its potential use as a topical treatment for androgenetic alopecia, although research in this area has been discontinued .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Naminidil involve the preparation of in vivo working solutions for animal experiments. This typically includes dissolving the compound in DMSO, followed by the addition of Tween 80 and saline to create a clear solution .
Analyse Chemischer Reaktionen
Types of Reactions
Naminidil undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Naminidil has been studied for various scientific research applications, including:
Wirkmechanismus
Naminidil exerts its effects by opening potassium channels, specifically targeting the ABCC8 (SUR1)/KCNJ11 (KIR6.2) and ABCC9 (SUR2)/KCNJ11 (KIR6.2) channels . This action leads to the hyperpolarization of cell membranes and subsequent physiological effects. The molecular targets and pathways involved include the ATP-sensitive potassium channels, which play a crucial role in regulating cellular excitability and ion transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Naminidil include other potassium channel openers such as:
Minoxidil: Another potassium channel opener used for the treatment of hair loss.
Diazoxide: Used to treat hypoglycemia by opening potassium channels.
Nicorandil: Used as a vasodilator in the treatment of angina.
Uniqueness
Naminidil is unique in its specific molecular structure and its targeted action on the ABCC8 and ABCC9 channels. While other potassium channel openers may have similar effects, Naminidil’s specific binding and activation profile distinguish it from other compounds .
Eigenschaften
CAS-Nummer |
220641-14-5 |
|---|---|
Molekularformel |
C15H19N5 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
1-cyano-3-(4-cyanophenyl)-2-[(2S)-3,3-dimethylbutan-2-yl]guanidine |
InChI |
InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)/t11-/m0/s1 |
InChI-Schlüssel |
PGYDRGZVXVVZQC-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N |
Kanonische SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


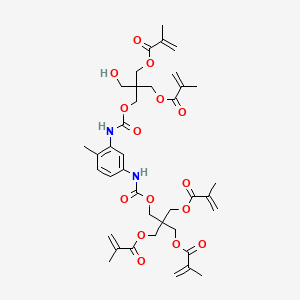
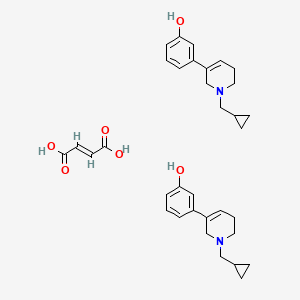

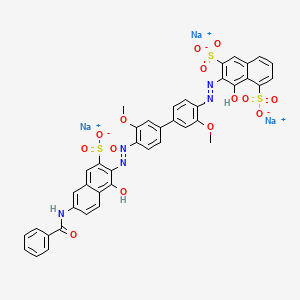
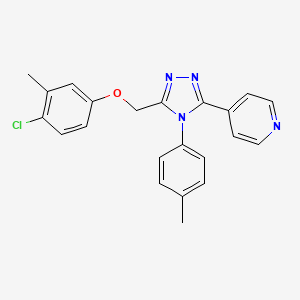
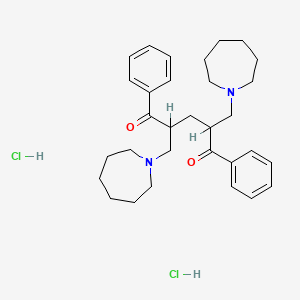
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)

